1-(tert-Butylsulfanyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylsulfanyl)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butylsulfanyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butylsulfanyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 4-fluoronitrobenzene, which undergoes reduction to form 4-fluoroaniline. The aniline derivative is then reacted with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale S_NAr reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylsulfanyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom can be substituted by nucleophiles in S_NAr reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzene derivatives.
Substitution: Various substituted benzene compounds depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butylsulfanyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(tert-Butylsulfanyl)-4-fluorobenzene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s lipophilicity and binding affinity, while the fluorine atom can influence its electronic properties, enhancing its activity and selectivity.
Comparison with Similar Compounds
1-(tert-Butylsulfanyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(tert-Butylsulfanyl)-4-bromobenzene: Contains a bromine atom, leading to different reactivity and applications.
1-(tert-Butylsulfanyl)-4-iodobenzene: Iodine substitution offers unique reactivity patterns.
Uniqueness: 1-(tert-Butylsulfanyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The combination of the tert-butylsulfanyl group and fluorine atom makes it particularly valuable in synthetic chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYWQFHKNOWKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495791 |
Source
|
Record name | 1-(tert-Butylsulfanyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52323-92-9 |
Source
|
Record name | 1-(tert-Butylsulfanyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.